N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
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Description
N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Research into carboxamide derivatives, such as those related to N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, has shown significant promise in cytotoxic activities. For instance, a study conducted by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, including leukemia and lung carcinoma (Deady et al., 2003).
Anticancer Activity
Another key application is in anticancer research. Ahsan (2012) synthesized and tested a series of 3-substituted-N-aryl carboxamide analogues for their anticancer activity. The compounds displayed significant effectiveness against leukemia and melanoma cell lines (Ahsan, 2012).
Antibacterial Agents
Compounds similar to this compound have also been explored for their potential as antibacterial agents. Palkar et al. (2017) synthesized novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Anti-Inflammatory Agents
Research by El‐Hawash and El-Mallah (1998) on similar pyrazole derivatives has indicated potential applications as anti-inflammatory agents. Their study found that these compounds exhibited significant anti-inflammatory activity and were less toxic compared to conventional drugs (El‐Hawash & El-Mallah, 1998).
Antitumor Properties
Mondal et al. (2014) studied a benzothiazole derivative, PMX 610, which shows potent antitumor properties. Their research focused on developing a green synthesis method for such compounds, demonstrating the relevance of similar structures in antitumor research (Mondal et al., 2014).
Herbicidal Activity
Research by Ohno et al. (2004) explored the herbicidal activity of pyrazole-4-carboxamide derivatives, indicating a potential application in agriculture (Ohno et al., 2004).
Anticonvulsant Activity
A study by Ahsan et al. (2013) on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which are structurally related to this compound, showed significant anticonvulsant activity (Ahsan et al., 2013).
Antipsychotic Agents
Research into pyrazole derivatives, similar to the compound of interest, has also indicated potential applications in antipsychotic medication. Wise et al. (1987) developed a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with an antipsychotic-like profile (Wise et al., 1987).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-33-23-12-11-21(13-24(23)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTFBBPSCNTJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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